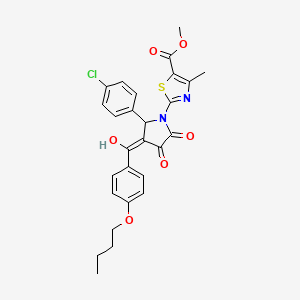

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrrole-2,5-dione core substituted with a 4-chlorophenyl group, a 4-butoxybenzoyl moiety, and a methylthiazole carboxylate side chain. This compound’s complexity arises from the fusion of multiple pharmacophoric elements:

- The pyrrolidone ring contributes to hydrogen-bonding interactions and conformational rigidity.

- The 4-butoxybenzoyl moiety introduces steric bulk and modulates solubility.

- The methylthiazole-5-carboxylate group may influence electronic properties and metabolic stability.

Properties

CAS No. |

617694-47-0 |

|---|---|

Molecular Formula |

C27H25ClN2O6S |

Molecular Weight |

541.0 g/mol |

IUPAC Name |

methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H25ClN2O6S/c1-4-5-14-36-19-12-8-17(9-13-19)22(31)20-21(16-6-10-18(28)11-7-16)30(25(33)23(20)32)27-29-15(2)24(37-27)26(34)35-3/h6-13,21,31H,4-5,14H2,1-3H3/b22-20+ |

InChI Key |

SMWKKIPRCBPCCB-LSDHQDQOSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Thiazole Ring: This step might involve the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests it might have anti-inflammatory, antimicrobial, or anticancer activities, although further research would be needed to confirm these effects.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings, adhesives, or pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 2-(3-(4-butoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of structurally related derivatives distinguished by variations in aryl substituents and ester groups. Below is a comparative analysis based on –6:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound offers greater lipophilicity than fluorine (as in 609794-26-5) but less than 3,4-dichlorophenyl (609793-16-0). Chlorine’s inductive effect may stabilize charge-transfer interactions in biological systems .

- Methoxy vs. Ethoxy Groups : Methoxy substituents (e.g., 617694-46-9) improve water solubility, whereas ethoxy groups (618071-73-1) may enhance membrane permeability due to increased alkyl chain length .

Ester Group Variations :

- Methyl esters (target compound) are generally more prone to hydrolysis than ethyl esters (609793-16-0, 609794-26-5), suggesting the latter could exhibit longer plasma half-lives in vivo .

Biological Activity Trends :

- While specific activity data are absent, analogs with dichlorophenyl groups (609793-16-0) are often associated with enhanced receptor binding affinity in medicinal chemistry, whereas methoxy-substituted derivatives (617694-46-9) may prioritize solubility for aqueous formulations .

Research Findings and Methodological Considerations

- Structural Characterization : Tools like SHELXL () are critical for crystallographic refinement of such complex heterocycles, ensuring accurate bond-length and angle measurements.

- Electronic Properties : Programs like Multiwfn () could analyze charge distribution, aiding in predicting reactivity or interaction sites (e.g., electrophilic centers on the pyrrolidone ring).

- Synthetic Challenges : The 4-butoxybenzoyl group’s steric demand may complicate coupling reactions, necessitating optimized catalysts or protecting strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.